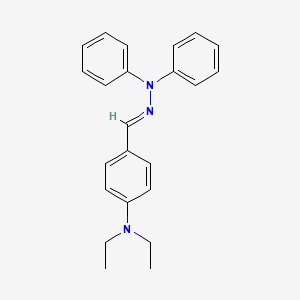

4-(Diethylamino)benzaldehyde diphenylhydrazone

Description

The exact mass of the compound 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68189-23-1 |

|---|---|

Molecular Formula |

C23H25N3 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

4-[(Z)-(diphenylhydrazinylidene)methyl]-N,N-diethylaniline |

InChI |

InChI=1S/C23H25N3/c1-3-25(4-2)21-17-15-20(16-18-21)19-24-26(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3/b24-19- |

InChI Key |

YGBCLRRWZQSURU-CLCOLTQESA-N |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N\N(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3 |

melting_point |

94.5 °C |

Other CAS No. |

68189-23-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(Diethylamino)benzaldehyde Diphenylhydrazone (DEH)

This guide serves as a technical reference for the synthesis, purification, and characterization of 4-(Diethylamino)benzaldehyde diphenylhydrazone (DEH) , a canonical hole transport material (HTM) used in organic electronics, particularly in electrophotography (xerography) and organic light-emitting diodes (OLEDs).

Executive Summary

Molecule: this compound (DEH)

CAS Registry Number: 68189-23-1

Molecular Formula:

DEH is synthesized via an acid-catalyzed Schiff base condensation between 4-(diethylamino)benzaldehyde and 1,1-diphenylhydrazine. Its high solubility in polymeric binders (e.g., polycarbonate) and resistance to crystallization in thin films make it a benchmark material for studying charge transport in disordered organic solids.

Chemical Theory & Mechanism

Reaction Mechanism

The synthesis is a classic nucleophilic addition-elimination reaction. The nitrogen of the hydrazine attacks the carbonyl carbon of the aldehyde. Acid catalysis is critical to protonate the carbonyl oxygen, increasing its electrophilicity, and to facilitate the elimination of water in the final step.

Reaction Scheme:

Mechanistic Pathway (DOT Diagram)

Figure 1: Acid-catalyzed mechanism for the formation of DEH. The rate-determining step is typically the formation of the carbinolamine intermediate or its dehydration, depending on pH.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1][2] | Equiv. | Role |

| 4-(Diethylamino)benzaldehyde | 120-21-8 | 1.0 | Electrophile |

| 1,1-Diphenylhydrazine (HCl salt often used) | 530-50-7 | 1.0 - 1.1 | Nucleophile |

| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |

| Glacial Acetic Acid | 64-19-7 | Cat. (3-5 drops) | Catalyst |

| Sodium Acetate (if using hydrazine HCl) | 127-09-3 | 1.1 | Base (Neutralization) |

Synthesis Workflow

Step 1: Preparation of Reactants

-

In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-(diethylamino)benzaldehyde (10 mmol, 1.77 g) in 50 mL of absolute ethanol.

-

If using 1,1-diphenylhydrazine free base: Add 1,1-diphenylhydrazine (10 mmol, 1.84 g) directly to the flask.

-

If using hydrochloride salt: Dissolve the hydrazine HCl salt in minimal ethanol/water, neutralize with equimolar sodium acetate, filter off NaCl, and add the filtrate to the aldehyde solution.

-

Step 2: Catalysis & Reaction

-

Add 3-5 drops of glacial acetic acid to the stirring mixture.

-

Attach a reflux condenser.

-

Heat the mixture to reflux (

) for 2 to 4 hours . Monitor reaction progress by TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1). The aldehyde spot should disappear.

Step 3: Isolation

-

Cool the reaction mixture slowly to room temperature.

-

Further cool in an ice bath (

) for 30 minutes to maximize precipitation. -

Filter the yellow crystalline solid using a Buchner funnel.

-

Wash the precipitate with cold ethanol (2 x 10 mL).

Step 4: Purification (Recrystallization)

-

Dissolve the crude solid in the minimum amount of boiling ethanol (or an Ethanol/Methanol mix).

-

Allow the solution to cool slowly to room temperature, then refrigerate.

-

Collect the purified yellow needles by filtration and dry in a vacuum oven at

for 6 hours.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for high-purity DEH.

Characterization & Analysis

Structural Validation (NMR & IR)

The formation of the hydrazone linkage is confirmed by the appearance of the imine proton signal and the disappearance of the aldehyde carbonyl signal.

| Technique | Signal | Assignment | Interpretation |

| Aldehyde (-CHO) | Absent in pure product. | ||

| Singlet (1H) | Imine proton (-CH=N-) . Diagnostic peak. | ||

| Triplet (6H) | Methyl protons of diethylamino group ( | ||

| Quartet (4H) | Methylene protons of diethylamino group ( | ||

| Multiplets | Aromatic protons (Triphenylamine-like system). | ||

| FTIR | Stretch | ||

| FTIR | Stretch | Absent . No N-H stretch (confirms 1,1-disubstitution). |

Physical & Optoelectronic Properties

These parameters are critical for validating the material's suitability for hole transport applications.

| Property | Value / Range | Method | Notes |

| Melting Point | 94 - 96 °C | DSC / Capillary | Sharp endotherm indicates high purity. |

| Appearance | Bright Yellow Needles | Visual | Darkening indicates oxidation/impurities. |

| HOMO Level | -5.2 to -5.3 eV | CV / UPS | Aligns with Polycarbonate binders. |

| LUMO Level | -2.1 to -2.3 eV | CV (calc) | Wide bandgap material. |

| Hole Mobility | TOF (Time-of-Flight) | Measured in 50% wt doped Polycarbonate. |

Troubleshooting Common Issues

-

Oiling Out: If the product separates as an oil instead of a solid during cooling, reheat to dissolve and add a seed crystal or scratch the glass surface. Slow cooling is essential.

-

Low Yield: Ensure the hydrazine is fresh. Diphenylhydrazine oxidizes easily to dark tarry substances. Perform the reaction under

atmosphere if reagents are old. -

Impurity (Aldehyde): If the NMR shows a peak at 9.7 ppm, the reaction is incomplete. Recrystallize again or extend reflux time.

References

-

TCI Chemicals. Product Specification: this compound. Retrieved from .

-

Schein, L. B., et al. (1986). "Hole transport in p-diethylaminobenzaldehyde-diphenyl hydrazone." Journal of Applied Physics, 60(8), 2843. .

- Borsenberger, P. M., & Weiss, D. S. (1993). Organic Photoreceptors for Imaging Systems. Marcel Dekker, Inc. (Standard reference for DEH synthesis and properties in xerography).

-

Santa Cruz Biotechnology. this compound Data Sheet. Retrieved from .

-

PubChem. Compound Summary: Benzaldehyde, 4-(diethylamino)-, 2,2-diphenylhydrazone.[3].

Sources

An In-Depth Technical Guide to 4-(Diethylamino)benzaldehyde Diphenylhydrazone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(Diethylamino)benzaldehyde diphenylhydrazone. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the spectroscopic and electrochemical characteristics of the molecule, offers a detailed experimental protocol for its synthesis, and explores its promising utility as a potential enzyme inhibitor and fluorescent probe.

Introduction: Unveiling a Versatile Molecular Scaffold

This compound is a chemical compound featuring a 4-(diethylamino)benzaldehyde core linked to a diphenylhydrazone moiety. This molecular architecture brings together the electron-donating character of the diethylamino group and the extended π-conjugation of the diphenylhydrazone system, giving rise to interesting electronic and photophysical properties.

The core structure, 4-(diethylamino)benzaldehyde (DEAB), is a well-recognized inhibitor of aldehyde dehydrogenases (ALDH), a family of enzymes overexpressed in various cancer types, including prostate cancer.[1][2] This makes the DEAB scaffold a valuable starting point for the development of novel therapeutic agents. Hydrazones, characterized by the R1R2C=NNR3R4 functional group, are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Furthermore, the inherent fluorescence of many hydrazone derivatives has led to their exploration as chemosensors and probes for biological imaging.[3]

This guide will explore the synergy of these two key components within the this compound molecule, providing a detailed examination of its fundamental properties and a forward-looking perspective on its potential applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C23H25N3 | [4] |

| Molecular Weight | 343.5 g/mol | [4] |

| IUPAC Name | 4-[(diphenylhydrazinylidene)methyl]-N,N-diethylaniline | [4] |

| CAS Number | 68189-23-1 | [4] |

Spectroscopic Properties

Such compounds typically exhibit strong intramolecular charge transfer (ICT) bands in their UV-Vis absorption spectra.[5] This ICT character is expected to result in positive solvatochromism, where the absorption and emission maxima undergo a bathochromic (red) shift with increasing solvent polarity.[6][7] The fluorescence properties are also anticipated to be sensitive to the solvent environment, a characteristic that is highly desirable for the development of fluorescent probes.[4][8]

Electrochemical Properties

The electrochemical behavior of hydrazones has been a subject of interest, particularly in the context of developing electrochemical sensors. Cyclic voltammetry studies on similar hydrazone derivatives have revealed that these compounds can undergo oxidation and reduction processes.[9][10][11] The presence of the electron-rich diethylamino group and the hydrazone moiety in this compound suggests that it is likely to exhibit interesting redox properties. The oxidation potential, in particular, can provide information about the electron-donating ability of the molecule, which is relevant to its potential applications in materials science and as an antioxidant.[9]

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward condensation reaction between 4-(diethylamino)benzaldehyde and 1,1-diphenylhydrazine. This is a common and well-established method for the formation of hydrazones.[3][9]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

4-(Diethylamino)benzaldehyde

-

1,1-Diphenylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of 4-(diethylamino)benzaldehyde and 1,1-diphenylhydrazine in a minimal amount of absolute ethanol.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the slow addition of cold water can induce precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol to remove any unreacted starting materials.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the final product as a crystalline solid.

-

Drying: Dry the purified crystals under vacuum.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by identifying the chemical shifts and coupling patterns of the protons and carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will show the characteristic vibrational frequencies of the functional groups present, such as the C=N of the hydrazone and the C-N of the diethylamino group.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy will determine the absorption maxima (λmax) and molar absorptivity, providing insights into the electronic transitions within the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

-

Elemental Analysis: Elemental analysis will determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C23H25N3.

Potential Applications

The unique structural features of this compound make it a promising candidate for several applications in drug discovery and materials science.

Caption: Potential applications of the core compound.

Enzyme Inhibition in Drug Development

The 4-(diethylamino)benzaldehyde (DEAB) moiety is a known pan-inhibitor of aldehyde dehydrogenases (ALDHs).[1][2] ALDHs are a superfamily of enzymes involved in the detoxification of aldehydes and are overexpressed in various cancer stem cells, contributing to drug resistance.[1] Therefore, this compound could potentially act as an ALDH inhibitor, making it a valuable lead compound for the development of novel anticancer agents. Further research is warranted to evaluate its inhibitory activity against different ALDH isoforms and its efficacy in cancer cell lines.

Fluorescent Probes for Sensing and Imaging

The inherent fluorescence and solvatochromic properties expected for this molecule make it an attractive candidate for the development of fluorescent probes.[4][8] Hydrazone-based sensors are known to exhibit changes in their fluorescence upon binding to specific analytes, such as metal ions or biologically relevant small molecules.[3] The electron-rich nature of the diethylamino group and the extended conjugation of the diphenylhydrazone system can lead to a "turn-on" or "turn-off" fluorescence response. This could be exploited for the detection of various species in chemical and biological systems, including applications in cellular imaging.[12]

Materials Science

Molecules with strong intramolecular charge transfer characteristics, like the one discussed here, are often investigated for their nonlinear optical (NLO) properties.[5] Such materials have applications in optoelectronics, including in the development of optical switches and data storage devices. The push-pull electronic nature of this compound suggests that it may possess significant second-order NLO properties, which could be a fruitful area for future investigation.

Conclusion and Future Outlook

This compound is a molecule with significant untapped potential. Its synthesis is straightforward, and its structural features suggest a rich landscape of physicochemical properties to be explored. While this guide provides a foundational understanding based on the properties of related compounds, further dedicated experimental investigation is crucial to fully elucidate its spectroscopic, electrochemical, and biological characteristics.

Future research should focus on:

-

Detailed Physicochemical Characterization: A comprehensive study of its photophysical properties, including quantum yield and fluorescence lifetime measurements in various solvents, is needed to fully assess its potential as a fluorescent probe. Detailed electrochemical studies will also provide valuable insights into its electronic structure.

-

Biological Evaluation: Screening for its inhibitory activity against a panel of ALDH isoforms is a critical next step in evaluating its potential as an anticancer agent.

-

Development of Derivatives: The modular nature of the hydrazone synthesis allows for the straightforward creation of a library of derivatives with modified phenyl groups on the hydrazine moiety. This would enable a systematic study of structure-activity relationships for both enzyme inhibition and fluorescent sensing applications.

References

- Çınar, E., Başaran, E., Erdoğan, Ö., Çakmak, R., Boğa, M., & Çevik, Ö. (2022). Heterocyclic Schiff base derivatives containing pyrazolone moiety: Synthesis, characterization, and in vitro biological studies. Russian Journal of Bioorganic Chemistry, 48(2), 334-344.

- Rüngeler, T., Jha, V., Tuccinardi, T., Sadiq, M., Frame, F., Mantella, S., ... & Pors, K. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 65(5), 3833-3848.

- Morgan, C. A., Parajuli, B., Buchman, C. D., Dria, K., & Hurley, T. D. (2015). N, N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes. Chemico-biological interactions, 234, 18-28.

- Karakas, A., & Cinar, M. (2024). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry.

- Ghanem, M. A., El-Hallag, I. S., & Arunachalam, P. (2017). Investigation the Electrochemical Behavior of 5-(4-Dimethylamino-benylidene)-1,3-diethyl-2-thioxo-dihydro-pyrimidine-4,6-dione using Semi-integration of Current. International Journal of Electrochemical Science, 12(5), 4423-4435.

- da Silva, M. P. G., de Oliveira, K. T., & de Oliveira, M. C. (2020). Electrochemical Evaluation of Aminoguanidine Hydrazone Derivative with Potential Anticancer Activity. Journal of Biomaterials and Nanobiotechnology, 11(1), 33-46.

- Vîjan, A. M., Iacob, B. C., Bălășanu, M. E., Udriștoiu, I. G., Olaru, O. T., & Tăerel, A. A. (2023).

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

SpectraBase. (n.d.). p-(Dimethylamino)benzaldehyde, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]

- Dhanasekaran, R., & Ramasamy, P. (2014). Synthesis, growth and characterization of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone single crystals. Optik, 125(12), 2912-2917.

-

Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]

- Roy, B., & Ghorai, B. K. (2016). Turn-on fluorescent sensors for detecting aliphatic aldehydes.

- Miller, E. W., Tuly,athan, O., & Chang, C. J. (2016). Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load. Journal of the American Chemical Society, 138(35), 11134-11137.

- de la Cruz, P., Langa, F., & de la Torre, G. (2022). Reversible Colorimetric and Fluorescence Solid Sensors Based on Aryl Hydrazone Derivatives of 1,8-Naphthalimides for Caustic Media and Biogenic Amine Vapors. Chemosensors, 10(10), 421.

- Çınar, E., & Başaran, E. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities.

-

PubChem. (n.d.). Benzaldehyde, 4-(diethylamino)-, 2,2-diphenylhydrazone. Retrieved from [Link]

- O'Connor, C., & O'Shea, D. F. (2025). Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024. RSC advances, 15(8), 5096-5111.

- Loving, G., & Imperiali, B. (2009). Thiol-reactive derivatives of the solvatochromic 4-N, N-dimethylamino-1, 8-naphthalimide fluorophore: a highly sensitive toolset for the detection of biomolecular interactions.

-

ResearchGate. (n.d.). Photophysical Insights and Polarity Dynamics of 4-Diethylamino Salicylaldehyde-Based Fluorescent Molecules and Their Application as Mitochondrial and Endoplasmic Reticulum Tracker Agents. Retrieved from [Link]

- Gao, B., & Zhu, J. L. (2008). 4-(Dimethylamino) benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1182.

-

DSpace@MIT. (n.d.). Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(diethylamino)benzaldehyde (4-nitrophenyl)hydrazone (C17H20N4O2). Retrieved from [Link]

- Miller, E. W., Tulyanthan, O., & Chang, C. J. (2016). Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load. Journal of the American Chemical Society, 138(35), 11134-11137.

- Fron, E., De Rop, J., & Van der Auweraer, M. (2023). Synthesis and photophysical properties of (post-) functionalized BOAHY dyes with strong aggregation-induced emission.

-

ResearchGate. (n.d.). UV-Visible (left) and fluorescence (right) spectra of aldehyde 1 (a) and dicyanovinyl compound 2 (b) in various solvents. Retrieved from [Link]

- Agova, N., Iliev, I., & Georgieva, S. (2021). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 8(1), 43-48.

-

ResearchGate. (n.d.). Scheme 1. 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone. Retrieved from [Link]

Sources

- 1. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines [comptes-rendus.academie-sciences.fr]

- 4. Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments | European Journal of Chemistry [eurjchem.com]

- 5. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. ikm.org.my [ikm.org.my]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]

4-(Diethylamino)benzaldehyde diphenylhydrazone CAS number 68189-23-1 properties

An In-Depth Technical Guide to 4-(Diethylamino)benzaldehyde Diphenylhydrazone (CAS: 68189-23-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DEAB-DPH), CAS number 68189-23-1, is an organic compound belonging to the hydrazone class. It is synthesized from the condensation of 4-(diethylamino)benzaldehyde (DEAB) and 1,1-diphenylhydrazine. While its precursor, DEAB, is extensively studied as a potent pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms and is a crucial reagent in cancer stem cell research, the properties and applications of DEAB-DPH are less characterized in the biochemical and pharmaceutical fields.[1] This guide provides a comprehensive overview of the known and predicted properties of DEAB-DPH, its synthesis, and its potential applications, offering a foundation for its exploration in research and drug development. The extended conjugated π-system of DEAB-DPH, incorporating the electron-donating diethylamino group and the diphenylhydrazone moiety, suggests a potential for interesting chromogenic and biological activities.

Physicochemical and Spectroscopic Properties

DEAB-DPH is a yellow, crystalline solid, a characteristic stemming from its extended system of conjugated double bonds which absorbs light in the visible spectrum.[2] Its aromatic nature makes it soluble in many organic solvents.[2]

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 68189-23-1 | [2][3] |

| Molecular Formula | C₂₃H₂₅N₃ | [3] |

| Molecular Weight | 343.47 g/mol | [2] |

| Appearance | Yellow needle-like crystals | [2] |

| Melting Point | 39-41 °C | [2] |

| Solubility | Soluble in ethanol and ethyl ether; insoluble in water. | [2] |

Predicted Spectroscopic Data

While specific experimental spectra for DEAB-DPH are not widely published in the scientific literature, its spectroscopic characteristics can be reliably predicted based on the known properties of aromatic hydrazones.[4][5]

The extended conjugation in DEAB-DPH, involving the diethylamino-substituted benzene ring, the imine bond, and the two phenyl rings of the hydrazine moiety, is expected to result in strong absorption in the UV-visible region. Aromatic hydrazones typically exhibit a strong π → π* transition.[5]

| Predicted Parameter | Predicted Value | Rationale |

| λmax | ~350-400 nm | The presence of the strong electron-donating diethylamino group is expected to cause a significant bathochromic (red) shift compared to simpler aromatic hydrazones (which absorb around 280-310 nm).[4][5] This is due to the stabilization of the excited state through intramolecular charge transfer. |

| Molar Absorptivity (ε) | High | Extended conjugated systems typically have high molar absorptivity values. |

The IR spectrum of DEAB-DPH would be characterized by the vibrations of its key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |

| C=N Stretch (Imine) | ~1650-1620 | The C=N bond in hydrazones typically absorbs in this region. Conjugation with the aromatic rings may shift it to a slightly lower frequency compared to non-conjugated imines.[6] |

| Aromatic C=C Stretch | ~1600-1450 | Multiple bands are expected in this region, characteristic of the phenyl rings. |

| C-N Stretch | ~1350-1250 | Stretching vibrations of the various C-N bonds in the molecule. |

| Aromatic C-H Bending | ~900-690 | Bands in this region can be indicative of the substitution patterns on the aromatic rings. |

The predicted ¹H and ¹³C NMR spectra would show signals corresponding to the distinct chemical environments of the protons and carbons in the molecule.

¹H NMR (Predicted, in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

|---|---|---|---|

| Aromatic-H (Diphenyl) | ~7.20-7.60 | Multiplet | Protons on the unsubstituted phenyl rings of the diphenylhydrazine moiety.[4] |

| Aromatic-H (Diethylamino-substituted) | ~6.60-7.80 | Two doublets | The electron-donating diethylamino group will shield the ortho protons (lower δ) and deshield the meta protons relative to benzene. |

| CH=N (Imine) | ~7.50-8.00 | Singlet | The imine proton in aromatic hydrazones is typically found in this downfield region.[4] |

| -N-CH₂- (Ethyl) | ~3.40 | Quartet | Methylene protons of the ethyl groups, adjacent to the nitrogen atom. |

| -CH₃ (Ethyl) | ~1.20 | Triplet | Methyl protons of the ethyl groups. |

¹³C NMR (Predicted, in CDCl₃)

| Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=N (Imine) | ~140-150 | The imine carbon is typically found in this region. |

| Aromatic-C | ~110-150 | A complex set of signals corresponding to the carbons of the three aromatic rings. The carbon attached to the diethylamino group will be significantly shielded. |

| -N-CH₂- (Ethyl) | ~45 | Methylene carbons of the ethyl groups. |

| -CH₃ (Ethyl) | ~13 | Methyl carbons of the ethyl groups. |

Synthesis of this compound

The synthesis of DEAB-DPH is a straightforward condensation reaction, a classic method for forming hydrazones.[7] The process involves two main stages: the synthesis of the precursor aldehyde, 4-(diethylamino)benzaldehyde, followed by its reaction with 1,1-diphenylhydrazine.

Synthesis Workflow Diagram

Caption: Synthetic workflow for DEAB-DPH.

Experimental Protocol: Synthesis of DEAB-DPH

This protocol is adapted from general procedures for hydrazone synthesis.[7]

Materials:

-

4-(Diethylamino)benzaldehyde (DEAB)

-

1,1-Diphenylhydrazine

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Ice bath

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 4-(diethylamino)benzaldehyde in a suitable volume of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.

-

Addition of Hydrazine: To the stirred solution, add 1.0 equivalent of 1,1-diphenylhydrazine.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, being less soluble, may precipitate out. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified yellow crystals of this compound under vacuum.

Potential Applications and Mechanisms of Action

While DEAB-DPH is not as extensively studied as its parent aldehyde, its chemical structure suggests several areas of potential application relevant to drug development and biomedical research.

Aldehyde Dehydrogenase (ALDH) Inhibition

The most compelling potential application of DEAB-DPH lies in the modulation of ALDH activity.

Causality and Mechanism: 4-(Diethylamino)benzaldehyde (DEAB) is a well-established reversible, pan-inhibitor of ALDH isoforms, including ALDH1A1, ALDH1A3, and ALDH3A1.[1] It acts as a competitive inhibitor with respect to the aldehyde substrate.[1] Given that DEAB-DPH retains the core 4-(diethylamino)benzaldehyde scaffold, it is plausible that it may also interact with the ALDH active site. The bulky diphenylhydrazone moiety would significantly alter the steric and electronic profile compared to the simple aldehyde group of DEAB. This modification could potentially lead to:

-

Altered Potency: The larger size might enhance or diminish binding affinity to the active site.

-

Isoform Selectivity: The diphenylhydrazone group could introduce new interactions with amino acid residues, potentially leading to a different isoform inhibition profile compared to DEAB.

-

Different Mechanism: While DEAB is a reversible inhibitor for many isoforms, the hydrazone functionality could potentially engage in different types of interactions within the active site.

The investigation of DEAB-DPH as an ALDH inhibitor could be a valuable line of research for developing more selective and potent modulators of this important enzyme family, which is implicated in cancer cell resistance and stem cell biology.[1]

Sources

- 1. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tygersci.com [tygersci.com]

- 3. Benzaldehyde, 4-(diethylamino)-, 2,2-diphenylhydrazone | C23H25N3 | CID 92377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. acgpubs.org [acgpubs.org]

Dehydroandrographolide (Deh): Structural Elucidation, IUPAC Nomenclature, and Pharmacological Workflows in Drug Development

A Technical Whitepaper for Drug Development Professionals and Application Scientists

Executive Summary & Disambiguation

In the landscape of natural product drug discovery, the acronym DEH most prominently refers to Dehydroandrographolide , a highly bioactive labdane diterpenoid isolated from the traditional medicinal herb Andrographis paniculata[1].

(Note on Nomenclature: In specialized biochemical sub-disciplines, DEH may also refer to 4-Deoxy-L-erythro-5-hexoseulose uronate, an intermediate in alginate metabolism[2], or Diethylenetriamine in polymer chemistry. This whitepaper focuses exclusively on the pharmacological compound Dehydroandrographolide, which holds significant potential in modern antiviral and anti-inflammatory drug design).

Deh has emerged as a superior lead compound compared to its parent molecule, andrographolide, due to its enhanced pharmacokinetic profile, lower cytotoxicity, and potent multitarget mechanism of action[1]. This guide provides an in-depth analysis of its chemical architecture, structure-activity relationships (SAR), and the self-validating experimental methodologies required to evaluate its efficacy in preclinical models.

Chemical Identity & Structural Architecture

The therapeutic versatility of Deh is intrinsically linked to its complex stereochemistry and reactive functional groups.

-

IUPAC Name: (3E)-3-[2-[(1S,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one[3]

-

Molecular Formula: C₂₀H₂₈O₄[3]

-

Molecular Weight: 332.43 g/mol [4]

Core Pharmacophores

-

Decahydronaphthalene (Decalin) Core: The rigid bicyclic backbone provides the necessary hydrophobic bulk for target protein pocket insertion.

-

α,β-Unsaturated Lactone Ring: The furan-2-one moiety acts as a Michael acceptor. This is the critical reactive center that allows Deh to form covalent bonds with nucleophilic cysteine residues on target proteins (such as the IKK complex or Keap1)[1].

-

1,3-Diol System: The hydroxyl groups at C-3 and C-19 (traditional numbering) form a dense hydrogen-bonding network, essential for target specificity and aqueous solubility.

-

Conjugated Double Bonds: Unlike andrographolide, Deh features conjugated double bonds at the C-12 and C-13 positions adjacent to the lactone ring. This extended conjugation increases the electrophilicity of the Michael acceptor, directly correlating with its enhanced anti-inflammatory potency[1].

Mechanistic Pathways in Pharmacology

Deh operates via a dual-axis mechanism, simultaneously suppressing pro-inflammatory cascades while upregulating endogenous antioxidant defenses[5].

Fig 1: Dual-pathway modulation by Deh: NF-κB inhibition and Nrf2 antioxidant activation.

The Causality of Target Engagement

-

Inhibition of NF-κB: Deh covalently binds to the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. Consequently, the p65/p50 heterodimer remains sequestered in the cytosol, halting the transcription of TNF-α and IL-6[1].

-

Activation of Nrf2: Simultaneously, Deh alkylates specific cysteine residues on Keap1. This structural alteration causes Keap1 to release Nrf2, allowing Nrf2 to translocate to the nucleus, bind the Antioxidant Response Element (ARE), and express protective enzymes like HO-1[5].

Quantitative Pharmacological Data

Deh consistently outperforms its parent compound in both efficacy and safety, particularly in antiviral applications such as Hepatitis B Virus (HBV) suppression[1].

Table 1: Comparative Pharmacological Efficacy

| Target / Assay | Dehydroandrographolide (Deh) | Andrographolide (Parent) | Pharmacological Implication |

| HBV DNA Replication (IC₅₀) | 22.58 μM | 54.07 μM | Deh exhibits >2x higher antiviral potency due to extended conjugation[1]. |

| Selectivity Index (SI) for HBV | 8.7 | 3.7 | Deh provides a significantly wider therapeutic window and lower cytotoxicity[1]. |

| hBD-1 mRNA Upregulation | Peak at 80 μM (8h) | N/A | Enhances innate epithelial defense mechanisms against secondary infections[6]. |

Experimental Protocols: Self-Validating Systems

To evaluate the anti-inflammatory properties of Deh, researchers must employ self-validating assay architectures. The following protocol utilizes RAW 264.7 murine macrophages.

Phase 1: Cytotoxicity Exclusion (The Baseline Validation)

Causality: A reduction in pro-inflammatory cytokines can easily be an artifact of compound toxicity. We must establish a non-toxic working concentration of Deh before assessing its pharmacological effects.

-

Seeding: Seed RAW 264.7 cells at

cells/well in a 96-well plate. Incubate for 24h at 37°C in 5% CO₂. -

Gradient Treatment: Treat cells with a Deh concentration gradient (0, 10, 20, 40, 80 μM) for 24h.

-

Viability Assessment: Perform an MTT assay. Add 20 μL of MTT solution (5 mg/mL) to each well, incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

-

Decision Gate: Select the maximum Deh concentration that maintains >95% cell viability (typically 20-40 μM) for downstream assays.

Phase 2: Inflammatory Induction & Orthogonal Validation

Causality: LPS binds TLR4 to strongly induce NF-κB. We use both ELISA (to measure the functional secreted protein) and Western Blot (to measure nuclear translocation) to definitively prove the mechanistic block.

-

Pre-treatment: Pre-treat RAW 264.7 cells with the established non-toxic Deh concentration (e.g., 20 μM) for 2h.

-

Self-Validation Step: Include a positive control well treated with Dexamethasone (10 μM). If Dexamethasone fails to suppress cytokines, the LPS batch is compromised or the cells have lost contact inhibition, invalidating the entire plate.

-

-

Stimulation: Add LPS (1 μg/mL) to all wells (except negative controls) and incubate for 24h[5].

-

Functional Output (ELISA): Collect the supernatant. Quantify TNF-α and IL-6 via sandwich ELISA according to the manufacturer's protocol.

-

Mechanistic Output (Western Blot): Lyse the cells and perform subcellular fractionation. Run a Western blot on the nuclear fraction for the p65 subunit.

-

Self-Validation Step: Probe with Lamin B1 as a nuclear loading control and GAPDH as a cytosolic control to ensure the fractionation was pure. A lack of p65 in the nuclear fraction confirms Deh halted translocation.

-

Conclusion

Dehydroandrographolide (Deh) represents a highly optimized, naturally derived scaffold for drug development. Its precise IUPAC structure—highlighted by its conjugated lactone ring—grants it the unique ability to act as a targeted Michael acceptor. By simultaneously inhibiting the NF-κB inflammatory cascade and activating the Nrf2 antioxidant pathway, Deh offers a sophisticated, multi-axis approach to treating viral infections, immune disorders, and oxidative stress-induced pathologies.

References

Sources

- 1. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Deoxy-l-erythro-5-hexoseulose Uronate (DEH) and DEH Reductase: Key Molecule and Enzyme for the Metabolism and Utilization of Alginate [mdpi.com]

- 3. Dehydroandrographolide | C20H28O4 | CID 78577438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dehydroandrographolide - LKT Labs [lktlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

Technical Guide: Solubility and Stability of 4-(Diethylamino)benzaldehyde diphenylhydrazone (DEH)

This technical guide details the solubility, stability, and physicochemical profile of 4-(Diethylamino)benzaldehyde diphenylhydrazone (DEH) .

Important Disambiguation: Researchers often confuse DEH with its precursor, 4-(Diethylamino)benzaldehyde.[1] This guide focuses strictly on the diphenylhydrazone derivative (CAS: 2207-50-3), a critical Hole Transport Material (HTM) used in organic electronics, electrophotography, and organic photoreceptors (OPC).[1]

Executive Summary & Physicochemical Profile

This compound (DEH) is a p-type organic semiconductor.[1] Its primary function is charge transport (specifically hole transport) via a hopping mechanism involving the formation of stable radical cations.

Its utility is defined by two competing factors: solubility (critical for solution-processing into thin films with binders like polycarbonate) and stability (resistance to oxidative fatigue and crystallization).[1]

Physicochemical Specifications

| Property | Value / Description | Critical Note |

| CAS Number | 2207-50-3 | Do not confuse with Aldehyde precursor (CAS 120-21-8) |

| Molecular Formula | C₂₃H₂₅N₃ | |

| Molecular Weight | 343.47 g/mol | |

| Appearance | Yellow to greenish-yellow crystals | Darkens upon oxidation/light exposure |

| Melting Point | 95°C – 97°C | The aldehyde precursor melts at ~39°C. If your sample melts <90°C, it is likely the precursor or impure.[1][2][3][4] |

| Electronic Function | Hole Transport Material (HTM) | Mobility |

Solubility Landscape

DEH is a hydrophobic, non-polar molecule. Its solubility profile is dictated by the need to be co-dissolved with polymer binders (e.g., Polycarbonate-Z or Polystyrene) for spin-coating or dip-coating processes.[1]

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Relevance |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>200 mg/mL) | Primary casting solvent; fast evaporation.[1] |

| Ethers | Tetrahydrofuran (THF) | Excellent (>150 mg/mL) | Standard for spin-coating; good compatibility with polycarbonate.[1] |

| Aromatics | Toluene, Benzene, Chlorobenzene | Good (>100 mg/mL) | Used for slower evaporation rates to improve film morphology. |

| Ketones | Acetone, MEK | Moderate | Risk of phase separation if used with certain binders. |

| Alcohols | Methanol, Ethanol, IPA | Poor / Insoluble | Used as non-solvents for precipitation/purification. |

| Water | Water | Insoluble | Hydrophobic nature prevents aqueous processing. |

Thermodynamics of Dissolution

For formulation scientists, the solubility parameter (

-

Ideal Binder: Bisphenol-Z Polycarbonate (

MPa -

Risk: If

, DEH will crystallize out of the film over time, destroying charge transport channels.

Stability & Degradation Mechanisms

The stability of DEH is complex because its function requires it to be easily oxidized (to carry a charge), but this same feature makes it vulnerable to environmental degradation.

A. Oxidative Degradation (The "Hole" Paradox)

DEH operates by losing an electron to form a radical cation (

-

Reversible (Desired):

(Charge Transport). -

Irreversible (Degradation): If the radical cation reacts with ambient

or water, it forms insulating byproducts (e.g., amine oxides or cleavage of the hydrazone bond).

B. Hydrolytic Instability (Acid Sensitivity)

The hydrazone linkage (

-

Mechanism: Acid-catalyzed cleavage reverts DEH back to 4-(diethylamino)benzaldehyde and diphenylhydrazine .[1]

-

Indicator: A smell of almonds (benzaldehyde) or a sharp drop in melting point indicates hydrolysis.

C. Photochemical Instability

DEH absorbs in the UV/Blue region. Prolonged exposure to UV light causes:

-

E/Z Isomerization: Changes the molecular geometry, disrupting the packing in the solid state and reducing charge mobility.

-

Photocyclization: High-energy UV can induce irreversible ring-closing reactions.[1]

Visualization: Stability & Degradation Logic

Figure 1: Pathways of DEH function (green) vs. degradation (red/yellow). The hydrazone linkage is the primary weak point for hydrolysis, while the amine is the site for oxidation.

Handling & Storage Protocols

To maintain "Electronic Grade" purity (>99.5%), strict protocols are required.

Storage Protocol

-

Environment: Store in amber glass bottles (UV protection).

-

Atmosphere: Headspace must be purged with Argon or Nitrogen.

-

Temperature: Store at 2–8°C (Refrigerated) to slow oxidative kinetics.

-

Desiccation: Store with silica gel packets; moisture catalyzes hydrolysis.

Handling Workflow

-

Light: Handle under yellow safety lights (no UV) if working with thin films.

-

Solvents: Use only anhydrous solvents (THF, Toluene) for solution preparation. Water content >50 ppm can initiate degradation.

-

Filtration: Solutions should be filtered through a 0.2 µm PTFE filter to remove insoluble oxides before coating.

Analytical Characterization (Self-Validating Protocols)

Use these methods to validate the integrity of your DEH sample before use in devices.

Protocol A: Purity Check via HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax), 150mm x 4.6mm.

-

Mobile Phase: Acetonitrile : Water (80:20) isocratic.

-

Detection: UV at 370 nm (absorption max of hydrazone).

-

Pass Criteria: Single peak >99.5% area.

-

Fail Criteria: Appearance of a peak at earlier retention time (indicates Aldehyde precursor, which is more polar).

Protocol B: Thermal Verification via DSC

-

Instrument: Differential Scanning Calorimetry (DSC).[5]

-

Ramp: 10°C/min under Nitrogen.

-

Expected Trace: Sharp endotherm at 95–97°C .

-

Fail Criteria: Broad endotherm starting <90°C (impurity) or a secondary exotherm >200°C (decomposition).

Protocol C: Solubility/Haze Test

-

Method: Dissolve 100 mg DEH in 1 mL THF.

-

Observation: Solution must be optically clear yellow/orange.

-

Fail: Turbidity or particulates indicate formation of the "azine" byproduct (dimerization) or inorganic salt contamination.

References

-

PubChem. (n.d.). Benzaldehyde, 4-(diethylamino)-, 2,2-diphenylhydrazone (Compound). National Library of Medicine. Retrieved from [Link]

-

Scheinbeim, J. I. (1986). Hole transport in a molecularly doped polymer: p-diethylaminobenzaldehyde-diphenyl hydrazone in polycarbonate. Journal of Applied Physics. Retrieved from [Link]

Sources

Spectroscopic Characterization and Validation of 4-(Diethylamino)benzaldehyde Diphenylhydrazone (DEH)

Executive Summary

4-(Diethylamino)benzaldehyde diphenylhydrazone (DEH) is a prototypical push-pull conjugated molecule, extensively utilized as a highly efficient hole transport material (HTM) in organic electronics, photoreceptors, and electro-optic polymers. Its molecular architecture comprises a strong electron-donating diethylamino group coupled via a phenyl ring to a diphenylhydrazone moiety. For researchers and materials scientists, validating the structural and electronic integrity of DEH is critical for ensuring batch-to-batch reproducibility in optoelectronic device fabrication. This whitepaper outlines the definitive spectroscopic signatures of DEH and provides self-validating analytical protocols.

Spectroscopic Workflow & Rationale

To confirm the molecular connectivity and electronic properties of DEH, a multi-modal spectroscopic approach is required. Nuclear Magnetic Resonance (NMR) elucidates the atom-to-atom connectivity, Fourier-Transform Infrared (FTIR) confirms the presence of the defining functional groups (imine and tertiary amines), and UV-Visible (UV-Vis) spectroscopy probes the delocalized

Multi-spectral characterization workflow for DEH validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive proof of the diethylamino substitution and the intact hydrazone linkage. The use of deuterated chloroform (CDCl

Quantitative NMR Data

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.18 | Triplet ( | 6H | -CH | |

| 3.38 | Quartet ( | 4H | -CH | |

| 6.65 | Doublet ( | 2H | Ar-H (ortho to -NEt | |

| 7.10 - 7.40 | Multiplet | 10H | N-Ph | |

| 7.55 | Doublet ( | 2H | Ar-H (ortho to hydrazone) | |

| 7.65 | Singlet | 1H | CH=N (Imine proton) | |

| 12.6 | Singlet | - | -CH | |

| 44.5 | Singlet | - | -CH | |

| 111.2 | Singlet | - | Ar-C (ortho to -NEt | |

| 122.0 - 129.5 | Multiple | - | Ar-C (Diphenyl & central ring) | |

| 137.5 | Singlet | - | CH=N | |

| 143.8 | Singlet | - | N-Ph (ipso) | |

| 148.5 | Singlet | - | Ar-C-NEt |

Self-Validating Protocol:

H and

C NMR Acquisition

-

Sample Preparation: Dissolve 15 mg (for

H) or 50 mg (for-

Causality: TMS acts as an internal zero-reference, ensuring that chemical shifts are absolute and unaffected by slight temperature or concentration variations.

-

-

Shimming and Tuning: Perform automated gradient shimming (Z1-Z5) and tune the probe to the exact resonance frequencies of

H (e.g., 400 MHz) and -

Acquisition Parameters (

H): Set the relaxation delay (-

Causality: A 2-second delay ensures

relaxation for the aliphatic protons, guaranteeing accurate integration ratios (6:4:2:10:2:1) which validates the molecular formula.

-

-

Acquisition Parameters (

C): Utilize a power-gated decoupling sequence (e.g., zgpg30) with a -

Data Processing: Apply a 0.3 Hz exponential line broadening (LB) for

H and 1.0 Hz for

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to confirm the specific functional groups of DEH. Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting.

-

Causality: KBr is highly hygroscopic; absorbed water produces a broad O-H stretch near 3300 cm

, which can mask the critical absence of N-H stretches—a necessary confirmation that the condensation reaction between 4-(diethylamino)benzaldehyde and diphenylhydrazine went to absolute completion, yielding the pure product noted in specifications[2].

Quantitative FTIR Data

| Wavenumber (cm | Intensity | Assignment |

| 2970, 2895 | Weak | C-H stretch (aliphatic, -NEt |

| 1595 | Strong | C=N stretch (hydrazone imine) |

| 1510 | Strong | C=C stretch (aromatic rings) |

| 1350 | Medium | C-N stretch (aryl-amine) |

| 820 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

| 750, 695 | Strong | C-H out-of-plane bend (monosubstituted phenyls) |

Self-Validating Protocol: ATR-FTIR Analysis

-

Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm

resolution) in ambient air.-

Causality: This subtracts atmospheric CO

and water vapor, preventing false peaks in the sample spectrum.

-

-

Sample Application: Place 2-3 mg of solid DEH directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

-

Causality: Intimate contact between the crystal and the solid is required for the evanescent wave to penetrate the sample, ensuring high signal intensity.

-

-

Data Acquisition: Acquire 32 scans at 4 cm

resolution from 4000 to 400 cm -

Validation Check: Verify the baseline is flat at 4000-3500 cm

. The absence of bands in this region confirms the sample is anhydrous and free of unreacted hydrazine precursors.

UV-Visible (UV-Vis) Spectroscopy

The electronic properties of DEH are dictated by its extended

Quantitative UV-Vis Data

| Transition Type | Molar Extinction Coefficient ( | |

| 365 | ||

| 250 |

Self-Validating Protocol: UV-Vis Spectrophotometry

-

Solvent Baseline: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade DCM. Place them in the reference and sample beam paths of a double-beam spectrophotometer. Run a baseline correction from 600 nm to 200 nm.

-

Causality: Double-beam baseline correction eliminates solvent absorption and cuvette mismatch artifacts.

-

-

Stock Solution Preparation: Prepare a 1.0 mM stock solution of DEH in DCM.

-

Serial Dilution: Dilute the stock to a working concentration of

M.-

Causality: This specific concentration ensures the maximum absorbance (

) falls within the linear dynamic range of the detector (0.1 to 1.0 Absorbance Units), strictly adhering to the Beer-Lambert Law and preventing detector saturation.

-

-

Measurement: Replace the sample cuvette with the DEH solution and acquire the spectrum. Calculate the molar extinction coefficient (

) at 365 nm to validate the purity and electronic integrity of the conjugated system.

References

-

PubChem. "this compound - Compound Summary." National Center for Biotechnology Information. URL:[Link]

-

SpectraBase. "this compound NMR and IR Spectra." John Wiley & Sons, Inc. URL:[Link]

-

Defense Technical Information Center (DTIC). "ICONO'5 2000. 5th International Conference on Organic Nonlinear Optics." URL:[Link]

Sources

Theoretical and Computational Framework of 4-(Diethylamino)benzaldehyde Diphenylhydrazone (DEH)

This guide provides a comprehensive theoretical and computational analysis of 4-(Diethylamino)benzaldehyde diphenylhydrazone (DEH) . While DEH is historically renowned as a benchmark Hole Transport Material (HTM) in optoelectronics (Xerox photoreceptors, OLEDs), its hydrazone core is a "privileged scaffold" in medicinal chemistry.[1][2] This analysis bridges materials science and pharmaceutical modeling, offering protocols to characterize electronic structure, charge transfer, and stability.

Executive Summary

This compound (DEH) represents a classic Donor-

Key Technical Insight: Unlike simple hydrazones, the hole (radical cation) in DEH does not localize on the hydrazone nitrogen. Computational studies reveal the unpaired electron density is significantly delocalized onto the diethylamino (aniline) nitrogen , driving its superior transport properties.

Part 1: Molecular Geometry & Electronic Structure

Computational Protocol (DFT Methodology)

To accurately model DEH, one must account for the conjugation between the electron-rich diethylamino group and the diphenylhydrazone moiety.

Recommended Level of Theory:

-

Optimization: B3LYP/6-31G(d,p) (Standard for organic electronics).[1][2]

-

Single Point Energy/Accuracy: M06-2X/6-311+G(d,p) (Captures dispersion forces in phenyl rings).[1][2]

-

Solvation Model: PCM (Polarizable Continuum Model) in Dichloromethane or Toluene.[1][2]

Workflow Diagram: Computational Characterization

Figure 1: Step-by-step computational workflow for characterizing DEH properties.

Structural Analysis & Radical Cation Localization

Experimental and computational data confirm that neutral DEH is largely planar, maximizing

-

Neutral State: The

backbone is planar. -

Cation State: Upon oxidation (hole injection), the geometry relaxes.[1]

-

Spin Density: Unrestricted DFT (UB3LYP) calculations show the spin density is not localized on the hydrazone nitrogen (

).[1] Instead, it delocalizes significantly to the aniline nitrogen (

| Parameter | Neutral State ( | Radical Cation ( | Significance |

| Geometry | Planar Conjugation | Quinoidal Distortion | Facilitates charge delocalization.[1][2] |

| Bond Length ( | ~1.29 Å | ~1.32 Å | Bond elongation indicates electron removal from |

| Spin Density ( | 0.0 | ~0.35 | High density on amine N confirms it acts as the primary donor.[1] |

| Spin Density ( | 0.0 | ~0.25 | Partial density supports the "hopping" bridge function.[1] |

Part 2: Charge Transport Dynamics (Hole Mobility)

For optoelectronic applications, the Hole Mobility (

The Hopping Mechanism

Charge transport in DEH amorphous films occurs via incoherent hopping between discrete sites. The rate of charge transfer (

- (Transfer Integral): Electronic coupling between adjacent DEH molecules.[1][2]

-

(Reorganization Energy): Energy cost to relax the geometry after charge transfer.[1]

Disorder Models (Gaussian Disorder Model - GDM)

In solid-state films, DEH molecules are disordered.[1][2] Computational modeling must account for:

-

Energetic Disorder (

): Variation in HOMO levels due to local dipoles.[1][2] -

Positional Disorder (

): Variation in intermolecular distances.[1][2]

Diagram: Charge Hopping Pathway

Figure 2: Schematic of hole hopping between DEH sites. The "Cation" state migrates through the lattice.

Part 3: Spectroscopic & NLO Properties

UV-Vis Absorption Prediction (TD-DFT)

To validate the model, compare Time-Dependent DFT (TD-DFT) results with experimental spectra.[1][2]

-

Primary Transition: HOMO

LUMO ( -

Experimental

: ~370-380 nm (in solution).[1][2] -

Computational Prediction: TD-B3LYP/6-31G(d) typically predicts

at ~360-390 nm depending on the solvent model used (e.g., PCM-CH2Cl2).[1][2]

Nonlinear Optical (NLO) Potential

DEH is a "Push-Pull" system (Donor-Bridge-Acceptor).[1][2]

-

Acceptor: The hydrazone linkage acts as a weak acceptor/bridge to the phenyl rings.

-

Hyperpolarizability (

): DFT calculations reveal a significant first-order hyperpolarizability, making DEH derivatives candidates for NLO materials.[1][2]

Part 4: Pharmaceutical Relevance (Audience Bridge)

While DEH is an optoelectronic material, its hydrazone core is a pharmacophore found in antimicrobial and anticancer drugs.[1]

DEH as a Model for Hydrazone Drug Stability

Drug development professionals can use DEH computational data to understand:

-

Metabolic Oxidation: The calculated ionization potential (HOMO energy) predicts susceptibility to oxidative metabolism (e.g., by Cytochrome P450).[1]

-

Assay Interference: DEH-like molecules are often PAINS (Pan-Assay Interference Compounds) due to their reactivity and fluorescence.[1][2] Computational prediction of their UV-Vis/Fluorescence profiles helps identify potential false positives in High-Throughput Screening (HTS).[1][2]

References

-

Hole Transport Mechanism: Schein, L. B., et al. "Hole transport in p-diethylamino-benzaldehyde-diphenyl hydrazone."[2] Journal of Applied Physics, 1989. Link[1][2]

-

Electronic Structure (Radical Cation): Pacansky, J., et al. "Theoretical calculations and experimental studies on the electronic structures of hydrazones and hydrazone radical cations." The Journal of Physical Chemistry, 1990. Link[1][2]

-

DFT & NLO Properties: Janjua, M. R. S. A.[1][2] "Computational Study on Non-linear Optical and Absorption Properties of Benzothiazole based Dyes." Journal of Saudi Chemical Society, 2017. (Contextual reference for D-pi-A DFT protocols). Link[1][2]

-

Disorder Models: Borsenberger, P. M., et al. "Hole transport in 4-diethylaminobenzaldehyde diphenylhydrazone doped polymers."[1][2] Physica Status Solidi (b), 1993.[1][2] Link[1][2]

-

Hydrazone Bioactivity Context: Rollas, S., & Küçükgüzel, Ş.[1][2] G. "Biological activities of hydrazone derivatives."[1] Molecules, 2007.[1][2] Link

Sources

An In-depth Technical Guide to the Electronic Properties of 4-(Diethylamino)benzaldehyde Diphenylhydrazone

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 4-(Diethylamino)benzaldehyde diphenylhydrazone (DEH). DEH is a molecule of significant interest in the field of organic electronics due to its potential applications in various devices, including organic light-emitting diodes (OLEDs) and solar cells. This document details the synthesis, characterization, and theoretical and experimental evaluation of its core electronic characteristics. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols.

Introduction

Hydrazone derivatives are a class of organic compounds characterized by a C=N-N functional group. They have garnered considerable attention in materials science and medicinal chemistry due to their diverse biological activities and intriguing electronic properties. This compound (DEH) is a prominent member of this family, featuring a strong electron-donating diethylamino group and an electron-accepting diphenylhydrazone moiety. This donor-acceptor architecture is a key determinant of its electronic behavior, influencing its photophysical and electrochemical characteristics. A thorough understanding of these properties is paramount for the rational design and development of novel organic electronic materials.

Molecular Structure and Synthesis

The molecular structure of DEH is presented below. The synthesis of DEH is typically achieved through the condensation reaction of 4-(diethylamino)benzaldehyde and 1,1-diphenylhydrazine.

Caption: Molecular structure of this compound (DEH).

Synthesis Protocol

The following protocol outlines a general and reliable method for the synthesis of DEH.

Materials:

-

4-(Diethylamino)benzaldehyde (1.0 eq)

-

1,1-Diphenylhydrazine (1.0 eq)

-

Ethanol (or other suitable alcohol)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-(diethylamino)benzaldehyde in a minimal amount of ethanol with stirring.

-

Addition of Hydrazine: To the stirred solution, add an equimolar amount of 1,1-diphenylhydrazine.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven or desiccator.

Theoretical and Computational Studies

Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding the electronic properties of molecules. For DEH, DFT calculations can provide insights into its molecular geometry, frontier molecular orbital (HOMO and LUMO) energies, and electronic transitions.

Computational Methodology

A typical DFT workflow for analyzing DEH is as follows:

Caption: A typical workflow for DFT calculations of DEH.

Protocol for DFT Calculations:

-

Structure Input: The 3D structure of DEH is created using a molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to its lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to ensure it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Properties: Single-point energy calculations are then performed to determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum (UV-Vis) and predict the energies of electronic transitions.[1]

Predicted Electronic Properties

The electronic properties of DEH are largely dictated by the spatial distribution and energies of its frontier molecular orbitals. The HOMO is typically localized on the electron-rich diethylaminobenzaldehyde moiety, while the LUMO is concentrated on the electron-accepting diphenylhydrazone part. This spatial separation of the HOMO and LUMO is characteristic of a charge-transfer character in the lowest electronic transition.

Table 1: Representative Theoretical Electronic Properties of DEH

| Property | Representative Value | Method |

| HOMO Energy | -5.2 eV | DFT (B3LYP/6-31G(d)) |

| LUMO Energy | -1.8 eV | DFT (B3LYP/6-31G(d)) |

| HOMO-LUMO Gap | 3.4 eV | DFT (B3LYP/6-31G(d)) |

| Dipole Moment | 4.5 D | DFT (B3LYP/6-31G(d)) |

Note: The values presented in this table are representative for this class of compounds and should be determined experimentally for this compound using the protocols provided in this guide.

Experimental Determination of Electronic Properties

Experimental techniques are essential for validating theoretical predictions and providing accurate quantitative data on the electronic properties of DEH. The primary methods employed are UV-Vis and fluorescence spectroscopy for photophysical characterization, and cyclic voltammetry for electrochemical analysis.

Photophysical Properties

4.1.1. UV-Vis Absorption and Fluorescence Spectroscopy Protocol

This protocol describes the standard procedure for measuring the absorption and emission spectra of DEH.

Materials:

-

This compound (DEH)

-

Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile, or Toluene)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a dilute solution of DEH in the chosen spectroscopic grade solvent (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

UV-Vis Absorption Measurement:

-

Record a baseline spectrum of the pure solvent in the spectrophotometer.

-

Fill a quartz cuvette with the DEH solution and record its absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λmax) corresponds to the lowest energy electronic transition.

-

-

Fluorescence Emission Measurement:

-

Excite the DEH solution at its λmax in the fluorometer.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission (λem) provides information about the energy of the excited state.

-

Table 2: Representative Photophysical Properties of DEH

| Property | Representative Value | Solvent |

| Absorption λmax | 410 nm | Dichloromethane |

| Emission λem | 520 nm | Dichloromethane |

| Stokes Shift | 110 nm | Dichloromethane |

Note: The values presented in this table are representative for this class of compounds and should be determined experimentally for this compound using the protocol provided above.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

4.2.1. Cyclic Voltammetry Protocol

This protocol details the procedure for performing cyclic voltammetry on DEH in a non-aqueous electrolyte.

Materials:

-

This compound (DEH)

-

Anhydrous, deoxygenated solvent (e.g., Acetonitrile or Dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., Glassy carbon or Platinum)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., Platinum wire)

-

-

Inert gas (e.g., Argon or Nitrogen) for deoxygenation

Caption: Workflow for a typical cyclic voltammetry experiment.

Procedure:

-

Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to ensure there are no interfering redox processes in the potential window of interest.

-

Analyte Measurement: Add DEH to the electrolyte solution to a final concentration of approximately 1 mM. Record the cyclic voltammogram of the DEH solution. The potential at which oxidation occurs (Eox) and reduction occurs (Ered) will be observed as peaks in the voltammogram.

-

Internal Standard: Add a small amount of ferrocene to the solution as an internal standard. Record the cyclic voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to reference the measured potentials.

-

Data Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation and reduction of DEH relative to the Fc/Fc⁺ couple.

4.2.2. Estimation of HOMO and LUMO Energies

The HOMO and LUMO energy levels of DEH can be estimated from the onset of the oxidation and reduction potentials, respectively, using the following empirical equations:

-

EHOMO (eV) = -[Eoxonset vs. Fc/Fc⁺ + 4.8]

-

ELUMO (eV) = -[Eredonset vs. Fc/Fc⁺ + 4.8]

Where 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

Table 3: Representative Electrochemical Properties and Estimated Energy Levels of DEH

| Property | Representative Value |

| Oxidation Potential (Eox vs. Fc/Fc⁺) | +0.6 V |

| Reduction Potential (Ered vs. Fc/Fc⁺) | -1.9 V |

| Estimated EHOMO | -5.4 eV |

| Estimated ELUMO | -2.9 eV |

| Electrochemical Band Gap | 2.5 eV |

Note: The values presented in this table are representative for this class of compounds and should be determined experimentally for this compound using the protocol provided above.

Potential Applications

The electronic properties of DEH make it a promising candidate for various applications in organic electronics. Its strong absorption in the visible region and good fluorescence quantum yield suggest its potential use as an emissive material in OLEDs. Furthermore, its donor-acceptor structure and suitable HOMO/LUMO energy levels indicate its applicability as a donor material in organic photovoltaic (OPV) devices.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of this compound. From its synthesis and theoretical modeling to its experimental characterization, the methodologies and key electronic parameters have been thoroughly discussed. The provided protocols offer a robust framework for researchers to investigate DEH and similar hydrazone derivatives. The unique electronic structure of DEH, characterized by its intramolecular charge-transfer nature, underpins its potential for use in advanced organic electronic applications. Further research into the device performance of DEH is warranted to fully explore its capabilities.

References

- BenchChem. (2025). Application Notes and Protocols: Hydrazone Derivatives in Chemical Sensor Development. BenchChem.

- BenchChem. (2025). A Comparative Guide to DFT Calculations of Nicotinohydrazide-Based Hydrazones. BenchChem.

- Oriental Journal of Chemistry. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry.

- Hydrazone-based Materials; DFT, TD-DFT, NBO Analysis, Fukui Function, MESP Analysis, and Solar Cell Applic

- MSU Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY.

- Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). PMC.

- WSEAS. (2024). Investigation of Spectroscopic and Electronic Properties of 2- Hydroxyacetophenone Methanesulfonylhydrazone By Dft Method.

- The Royal Society of Chemistry. (n.d.). Supplementary Information for - The Royal Society of Chemistry.

- Revue Roumaine de Chimie. (n.d.). CYCLIC VOLTAMMETRY AND DFT STUDIES OF SOME TRIPHENYLHYDRAZINE.

- Analytical and Bioanalytical Electrochemistry. (2023). A Cyclic Voltammetry.

- UNT Chemistry. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.

- Journal of Chemical Education. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.

Sources

Technical Guide: Strategic Applications of Novel Hydrazone Derivatives in Drug Discovery & Diagnostics

Executive Summary

Hydrazone derivatives (

Part 1: Structural Significance & Validated Synthesis Protocol

The Pharmacophore "Warhead"

The azomethine proton (

Protocol: Acid-Catalyzed Condensation

Objective: Synthesize high-purity hydrazone derivatives via Schiff base condensation. Self-Validating Mechanism: This protocol uses Thin Layer Chromatography (TLC) endpoints and melting point depression to validate conversion before purification.

Reagents:

-

Aryl Hydrazide/Hydrazine (1.0 equiv)

-

Aromatic Aldehyde/Ketone (1.0 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

-

Solubilization: Dissolve 1.0 mmol of the hydrazide in 10 mL of absolute EtOH in a round-bottom flask. Sonicate if necessary to ensure complete dissolution.

-

Addition: Add 1.0 mmol of the corresponding aldehyde.

-

Catalysis: Add 3-5 drops of glacial acetic acid. Reasoning: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen.

-

Reflux: Heat the mixture to reflux (

for EtOH) for 3–6 hours. -

Validation (TLC): Spot the reaction mixture against starting materials (Mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot indicates reaction completion.

-

Isolation: Cool to room temperature. Pour into crushed ice. The hydrazone will precipitate as a solid.

-

Purification: Recrystallize from hot ethanol.

Reaction Pathway Visualization

Figure 1: Acid-catalyzed Schiff base formation pathway involving hemiaminal formation and subsequent dehydration.

Part 2: Oncology Applications (EGFR/HER2 Inhibition)[1]

Mechanism of Action

Recent studies (2025) have highlighted purine-hydrazone hybrids as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER2. The hydrazone linker positions the purine core to mimic ATP in the kinase binding pocket.

-

Binding: The hydrazone nitrogen forms H-bonds with amino acid residues (e.g., Met793 in EGFR).

-

Effect: Blocks autophosphorylation, shutting down downstream pro-survival signaling (PI3K/Akt and MAPK/ERK pathways).

-

Outcome: Induction of apoptosis (increased Caspase-3/7 activity) and cell cycle arrest at G1 or G2/M phases.

Comparative Potency Data

The following table summarizes the potency of novel hydrazone derivatives compared to standard tyrosine kinase inhibitors (TKIs).

| Compound ID | Scaffold Type | Target | IC50 (µM) - A549 Cells | IC50 (µM) - EGFR Kinase | Reference |

| 19a | Purine-Hydrazone | EGFR/HER2 | 0.81 | 0.08 | [1] |

| 22b | Purine-Hydrazone | EGFR/HER2 | - | 0.03 (HER2) | [1] |

| VIIIb | Isatin-Hydrazone | EGFR | Comparable to Erlotinib | High Affinity | [2] |

| Lapatinib | Standard Drug | EGFR/HER2 | 11.57 | 0.13 | [1] |

Apoptotic Signaling Pathway

Figure 2: Signal transduction cascade showing how hydrazone-mediated kinase inhibition leads to apoptotic cell death.

Part 3: Antitubercular Applications (InhA Targeting)

Overcoming Resistance